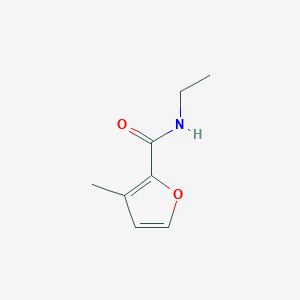
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development and research.
Mechanism of Action
The mechanism of action of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body, including acetylcholinesterase and dopamine receptors. This mechanism of action makes it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide are diverse and significant. It has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide in lab experiments include its high potency and selectivity, making it an ideal candidate for drug development and research. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which will be critical for its development as a drug candidate. Finally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of new and more potent compounds with significant therapeutic potential.
Conclusion
In conclusion, 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is a promising compound with significant potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its diverse biochemical and physiological effects make it an ideal candidate for drug development and research, and further investigation is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide involves the reaction of 4-methylpyridine-3-carboxylic acid with piperidine and subsequent coupling with 1-boc-piperazine. The reaction is carried out under controlled conditions, and the yield of the final product is typically high.
Scientific Research Applications
The chemical compound 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide has been used extensively in scientific research due to its potential applications in various fields. One of its primary applications is in medicinal chemistry, where it is used as a lead compound for the development of new drugs. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-4-7-15(8-5-10)12(16)14-11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMAKRGIFZRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)


![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)






